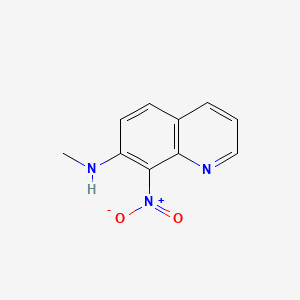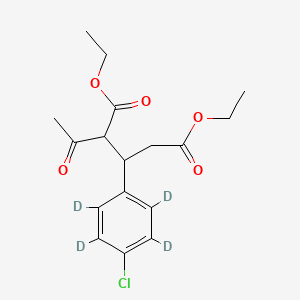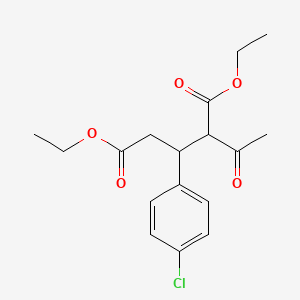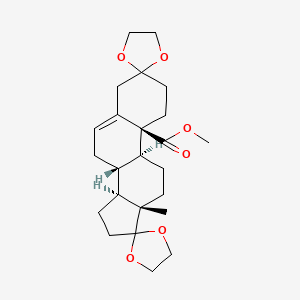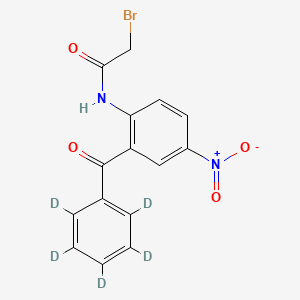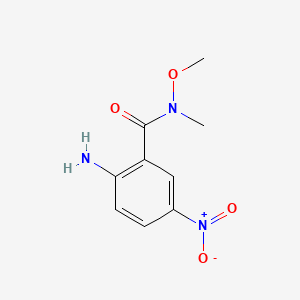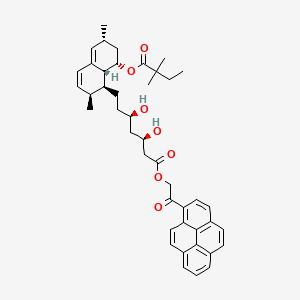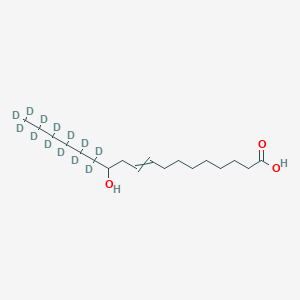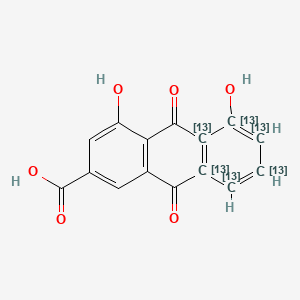
Rhein-13C6
Übersicht
Beschreibung
Rhein-13C6 is a labelled analogue of Rhein, an anthraquinone compound found in the fresh rhizome of Rheum coreanum Nakai . It exhibits anti-inflammatory and antitumor activities . Rhein is often used in health products for its potential benefits, such as reducing fat, detoxifying, preventing gastric cancer, and delaying aging .
Molecular Structure Analysis
Rhein-13C6 has a molecular formula of C9 [13C]6H8O6 and a molecular weight of 290.18 . Its IUPAC name is 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid .Physical And Chemical Properties Analysis
Rhein-13C6 is a yellow crystalline solid with a melting point of 321-322°C . It is soluble in benzene, chloroform, ether, and pyridine .Wissenschaftliche Forschungsanwendungen
- Research : A study investigated Glc homeostasis in primary Spalax and rat skin cells under normoxic and hypoxic conditions. Researchers used targeted metabolomics (liquid chromatography and mass spectrometry) to track the fate of heavy Glc carbons (13C6 Glc).
- Research : Rhein-13C6 was investigated for its role in apoptosis induction, particularly in human promyelocytic leukemia cells (HL-60). The mechanism involves a reactive oxygen species-independent mitochondrial death pathway.
Metabolomics and Hypoxia Adaptation
Apoptosis Induction in Cancer Cells
Metabolic Kinetics in Tumor Tissues
Wirkmechanismus
Target of Action
Rhein-13C6, an active anthraquinone ingredient, has been found to interact with several proteins responsible for antibiotic resistance in bacterial and fungal pathogens . It has shown a strong binding affinity against the fungal target N-myristoyl transferase . Additionally, it has been found to induce apoptosis in various cancer cell lines, including human promyelocytic leukemia cells (HL-60), through a reactive oxygen species-independent mitochondrial death pathway.
Mode of Action
The mode of action of Rhein-13C6 involves multiple pathways, including the MAPK and PI3K-AKT signaling pathways, which are essential for regulating cell cycle and apoptosis. The therapeutic effect of Rhein-13C6, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .
Biochemical Pathways
Rhein-13C6 affects several biochemical pathways. From the overall perspective, the pathways related to the targets of Rhein-13C6 are initiated by the membrane receptor. Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . In addition, Rhein-13C6 might delay the progression of chronic nephropathy via the metabolic pathways, NF-κB and MAPKs signaling pathways .
Pharmacokinetics
The pharmacokinetics of Rhein-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). Emodin, rhein, chrysophanol, and physcion have been found to increase the plasma exposure levels of aloe-emodin, while aloe-emodin lowers their plasma exposure levels . This suggests that the bioavailability of Rhein-13C6 can be influenced by the presence of other compounds.
Result of Action
The molecular and cellular effects of Rhein-13C6’s action are diverse due to its interaction with multiple targets. It has been found to induce apoptosis in various cancer cell lines. Moreover, it has been found to have anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities .
Eigenschaften
IUPAC Name |
4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i1+1,2+1,3+1,7+1,9+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDLCPWAQCPTKC-UVUZSWIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)[13C]3=[13C](C2=O)[13C](=[13CH][13CH]=[13CH]3)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858373 | |
| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhein-13C6 | |
CAS RN |
1330166-42-1 | |
| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: The study mentions that emodin shows promising binding affinity to proteins involved in antibiotic resistance. What are the implications of this finding?
A1: The study demonstrates, through molecular docking simulations, that emodin exhibits strong binding affinity to cytochrome P450 14 alpha-sterol demethylase (CYP51) in fungi and Penicillin binding protein 3 (PBP3) in bacteria []. These proteins are crucial for the survival and growth of these pathogens and are often implicated in mechanisms of antibiotic resistance. The strong binding of emodin to these targets suggests its potential to inhibit their activity, thereby potentially disrupting the development of antibiotic resistance or enhancing the efficacy of existing antibiotics.
Q2: How does the study assess the potential toxicity of the studied phytocompounds?
A2: The researchers utilized a combination of computational tools like admetSAR and Protox-II to predict the toxicity of the phytocompounds []. These tools analyze the chemical structure of the compounds and compare them to existing databases to predict their potential for toxicity. Additionally, they calculated LD50 values, a measure of acute toxicity, for the compounds. The study found that emodin, chrysophanol dimethyl ether, and rhein-13c6 were predicted to be non-carcinogenic and non-cytotoxic based on these in silico analyses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


